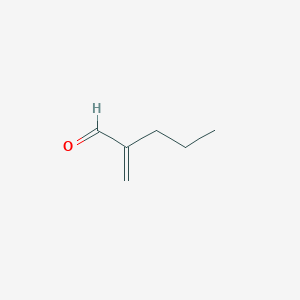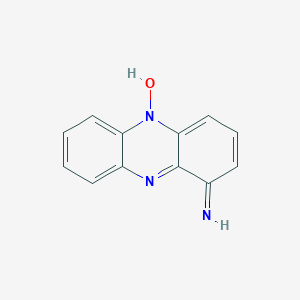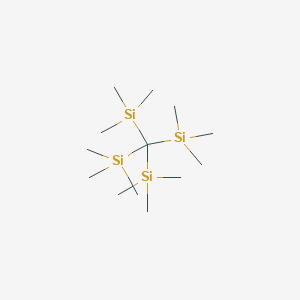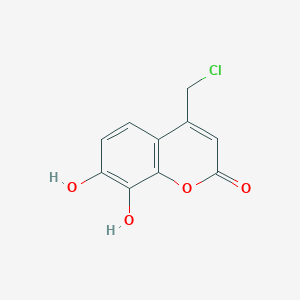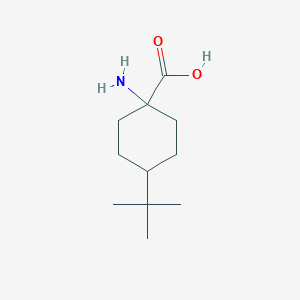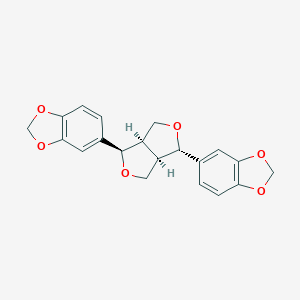
Asarinin
Overview
Description
Asarinin is a furofuran lignan, a type of natural compound found in various plants. It is a major constituent of Asiasari Radix, derived from the roots of Asarum heterotropoides var. mandshuricum. Traditionally, Asiasari Radix has been used in Korea, China, and Japan for its antipyretic, analgesic, and antitussive properties . This compound has attracted attention due to its strong biological activities, including anti-cancer, anti-proliferative, antioxidative, and antibacterial properties .
Mechanism of Action
Target of Action
Asarinin primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) and Epidermal growth factor receptor (EGFR) . PPARγ is an important target for the prevention and treatment of pulmonary fibrosis . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor alpha .
Mode of Action
This compound interacts with its targets, leading to a series of changes in the cell. It has been found to attenuate pulmonary fibrosis by activating PPARγ . This effect was significantly inhibited by the PPARγ inhibitor GW9662 . This compound also inhibits Transforming growth factor beta 1 (TGF‐β1)‐induced fibroblast‐to‐myofibroblast transition .
Pharmacokinetics
One study found that methyl kakuol, a compound related to this compound, showed a high plasma concentration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are profound. It effectively attenuates pulmonary fibrosis . It also increases intracellular dopamine levels and enhances L-DOPA-induced increases in dopamine levels . This compound induces cyclic AMP-dependent protein kinase A (PKA) signaling, leading to increased cyclic AMP-response element binding protein (CREB) and tyrosine hydroxylase (TH) phosphorylation, which in turn stimulates dopamine production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, light conditions in growing environments can promote the amount of this compound by regulating photosynthesis and the activities of phenylpropanoid biosynthetic enzymes . More research is needed to fully understand how various environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Asarinin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to stimulate the activation of caspase-3, caspase-8, and caspase-9 in ovarian cancer cells . These interactions contribute to its pharmacological effects, including its cytotoxicity against cancer cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been shown to effectively attenuate pulmonary fibrosis in a model constructed using bleomycin in mice . This compound also inhibits TGF-β1-induced fibroblast-to-myofibroblast transition in vitro . Furthermore, it has been found to increase intracellular dopamine levels and enhance L-DOPA-induced increases in dopamine levels in rat adrenal pheochromocytoma (PC12) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It not only inhibits the canonical Smad pathway of TGF-β but also the non-canonical AKT and MAPK pathways by activating PPARγ . In ovarian cancer cells, it induces caspase-dependent apoptotic cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to inhibit the viability of rheumatoid arthritis synovial fibroblasts (RASFs) in a dose- and time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a collagen-induced arthritis (CIA) mouse model, this compound was given orally before the onset of arthritis, and it was found to inhibit the macroscopic score and the frequency of arthritis .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, at high altitude, nitrogen metabolism in leaves was enhanced, while carbon metabolism in roots was enhanced .
Preparation Methods
Asarinin can be synthesized from sesamin, another lignan found in sesame oil. The conversion of sesamin into this compound involves the use of solid acid catalysts. Citric acid loaded on zeolite beta (CTAH) has been identified as an optimal catalyst for this conversion. The reaction conditions for the highest yield of this compound include a temperature of 85°C, a reaction time of 2.7 hours, and a catalyst amount of 1.6% . Industrial production methods also involve the use of acid clay bleaching and deodorization at high temperatures to convert sesamin into this compound .
Chemical Reactions Analysis
Asarinin undergoes various chemical reactions, including oxidation and reduction. For instance, sesamin can be oxidized by potassium permanganate under acidic conditions to yield this compound . Common reagents used in these reactions include citric acid and potassium permanganate. The major products formed from these reactions are this compound and other furofuran lignans.
Scientific Research Applications
Asarinin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidative properties and its ability to inhibit free radical formation . In biology and medicine, this compound has shown potential in protecting neuronal cells, enhancing memory, and exhibiting anti-tumorigenic and anti-allergic activities . It has also been investigated for its potential in migraine management by targeting the Calcitonin Gene-Related Peptide (CGRP) pathway . Additionally, this compound is used in the food industry to improve the nutritional value of sesame oil .
Comparison with Similar Compounds
Asarinin is similar to other furofuran lignans such as sesamin and sesamolin. Compared to sesamin, this compound has stronger biological activities, including higher antioxidative and anti-cancer properties . Sesamin and sesamolin also exhibit antioxidative properties and have been shown to inhibit free radical formation and protect neurons against oxidative stress . this compound’s unique ability to enhance dopamine biosynthesis and protect against cytotoxicity sets it apart from these similar compounds .
Similar Compounds::- Sesamin
- Sesamolin
- (+)-Sesamin
- (−)-Sesamin
Properties
IUPAC Name |
5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033462 | |
| Record name | (+)-Episesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-05-1, 133-03-9 | |
| Record name | Asarinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-21202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Asarinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Episesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASARININ, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ASARININ, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


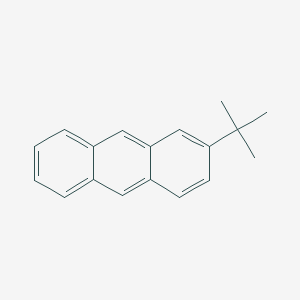
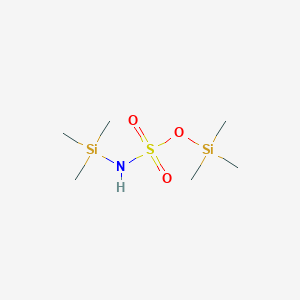
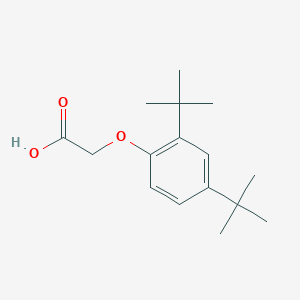
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)

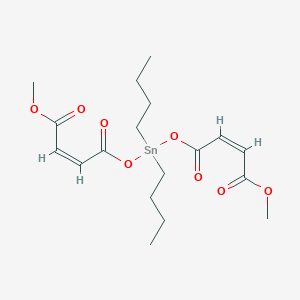
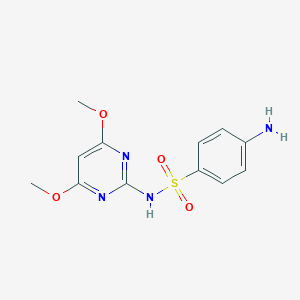
![6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B94952.png)
